molecular formula C29H26ClF3N4O2S B2879795 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 689228-62-4

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2879795
M. Wt: 587.06
InChI Key: JXQXJNLSPWTSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as amine, methylene, methine, and benzene . The compound has a molecular weight of 544.67.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 544.67. The elemental analysis shows that it contains Carbon ©, Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S) .

Scientific Research Applications

Scientific Research Applications of Quinazoline Derivatives

Synthesis and Biological Activity : Quinazoline derivatives have been synthesized and evaluated for a variety of biological activities. For instance, compounds incorporating the quinazolinyl moiety have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to the structural versatility of the quinazoline core, which allows for extensive chemical modifications to target different biological pathways (Escolano et al., 2006), (Alagarsamy et al., 2015).

Antimicrobial Activity : Some quinazoline derivatives have been specifically synthesized to explore their antimicrobial potential against various strains of bacteria and fungi. These studies often aim to develop new therapeutics that can address drug resistance issues, showcasing the relevance of quinazoline compounds in addressing contemporary challenges in infectious disease treatment (Temiz-Arpacı et al., 2005).

Anticancer Activity : The anticancer potential of quinazoline derivatives has been a significant area of interest, with studies investigating their mechanisms of action, including enzyme inhibition and interaction with DNA. These compounds have been found to possess antiproliferative properties against various cancer cell lines, indicating their potential utility in cancer therapy. The design and synthesis of these compounds often involve targeting specific molecular pathways associated with tumor growth and metastasis (Hassan et al., 2021).

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClF3N4O2S/c30-23-11-9-20(29(31,32)33)15-25(23)34-26(38)18-40-28-35-24-12-10-21(36-13-5-2-6-14-36)16-22(24)27(39)37(28)17-19-7-3-1-4-8-19/h1,3-4,7-12,15-16H,2,5-6,13-14,17-18H2,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXJNLSPWTSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

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